molecular formula C13H17NO2S B7505958 2-(2-Methylphenyl)sulfanyl-1-morpholin-4-ylethanone

2-(2-Methylphenyl)sulfanyl-1-morpholin-4-ylethanone

Cat. No. B7505958
M. Wt: 251.35 g/mol
InChI Key: MQPGHKVAXMGRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)sulfanyl-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTM and has been studied for its synthetic method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of MPTM is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and apoptosis. MPTM has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of Bcl-2 protein. MPTM has also been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
MPTM has been shown to have various biochemical and physiological effects. Studies have shown that MPTM can inhibit the growth of cancer cells and induce apoptosis. MPTM has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, MPTM has been shown to inhibit the corrosion of metals and alloys.

Advantages and Limitations for Lab Experiments

MPTM has several advantages for lab experiments, including its high yield and purity, simple synthetic method, and potential applications in various fields. However, MPTM also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the study of MPTM. One potential direction is the development of MPTM as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of MPTM for the treatment of cancer. Another potential direction is the development of MPTM as a corrosion inhibitor. Further studies are needed to determine the effectiveness of MPTM in inhibiting the corrosion of various metals and alloys. Finally, MPTM can be studied as a building block for the synthesis of various compounds. Further studies are needed to determine the potential applications of MPTM in organic synthesis.

Synthesis Methods

MPTM can be synthesized using a simple and efficient method that involves the reaction of 2-bromo-4'-methylacetophenone with morpholine and thiourea. This reaction leads to the formation of MPTM in high yield and purity. The synthetic method of MPTM has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

MPTM has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MPTM has been studied for its potential as an anticancer agent. Studies have shown that MPTM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, MPTM has been studied for its potential as a corrosion inhibitor. Studies have shown that MPTM can effectively inhibit the corrosion of metals and alloys. In organic synthesis, MPTM has been studied for its potential as a building block for the synthesis of various compounds.

properties

IUPAC Name

2-(2-methylphenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-11-4-2-3-5-12(11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPGHKVAXMGRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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